4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary organic and medicinal chemistry. meddocsonline.orgglobalresearchonline.netnih.gov Its structural versatility and ability to participate in a wide array of chemical transformations have made it a fundamental building block in the synthesis of complex molecular architectures. globalresearchonline.net In the pharmaceutical arena, pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. meddocsonline.orgnih.gov This broad utility has cemented the pyrazole scaffold as a "privileged structure," a molecular framework that is recurrently identified as a ligand for diverse biological targets. The metabolic stability of the pyrazole ring further enhances its desirability in drug design. meddocsonline.org
Rationale for Fluorine Incorporation in Molecular Design
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate their physicochemical and biological properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. For instance, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby prolonging the in vivo half-life of a drug. Furthermore, the strategic placement of fluorine can alter the acidity of nearby functional groups and introduce favorable electrostatic interactions with biological targets, leading to enhanced potency and selectivity.
Contextualization of the 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole Scaffold within Privileged Structures
The molecular architecture of this compound is a compelling amalgamation of several features that are highly valued in medicinal chemistry. It integrates the proven pyrazole core, recognized as a privileged scaffold, with a fluorinated benzyl (B1604629) moiety. This combination is hypothesized to leverage the biological relevance of the pyrazole ring system while exploiting the advantageous properties conferred by the fluorine atom. While specific research on this compound is not extensively documented in publicly available literature, the individual components of its structure are well-established in numerous bioactive compounds. For example, the related compound, 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is noted for its application as a building block in the development of novel anti-inflammatory and analgesic drugs. chemimpex.com This suggests that the this compound scaffold holds significant, albeit largely unexplored, potential as a pharmacophore.
Overview of Current Research Trends and Unaddressed Scholarly Questions Pertaining to this compound and its Analogues
Current research trends in the field of pyrazole chemistry are heavily focused on the synthesis and biological evaluation of novel derivatives with enhanced therapeutic properties. A significant area of investigation involves the exploration of different substitution patterns on the pyrazole ring to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with specific biological targets.
Given the limited direct research on this compound, several key scholarly questions remain unanswered:
Synthetic accessibility: While general methods for the synthesis of substituted pyrazoles are well-known, efficient and regioselective synthetic routes to this compound specifically need to be developed and optimized.
Spectroscopic and Structural Characterization: Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are required to unambiguously confirm the structure and purity of the compound. X-ray crystallographic data would provide valuable insights into its three-dimensional conformation.
Biological Activity Profile: A thorough investigation into the biological activities of this compound is warranted. Screening against a wide range of biological targets, including enzymes and receptors implicated in various diseases, could reveal its therapeutic potential.
Structure-Activity Relationships (SAR): Systematic modifications of the this compound scaffold, such as altering the position of the fluoro substituent on the benzyl ring or replacing the methyl group with other alkyl or aryl moieties, would be crucial for establishing structure-activity relationships and guiding the design of more potent and selective analogues.
The exploration of these unanswered questions will be pivotal in unlocking the full scientific and therapeutic potential of this compound and its derivatives, potentially leading to the development of new and effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11FN2/c1-14-8-10(7-13-14)6-9-2-4-11(12)5-3-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
DZINENXSCLTOOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 4 Fluorobenzyl 1 Methyl 1h Pyrazole
Strategic Retrosynthetic Analysis for the 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole Core
A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to a variety of potential starting materials. The primary disconnections involve the carbon-carbon bond of the benzyl (B1604629) group, the carbon-nitrogen bonds of the pyrazole (B372694) ring, and the nitrogen-methyl bond.
Disconnection 1: C4-Benzyl Bond
The most straightforward disconnection is the C4-benzyl bond. This suggests a precursor such as 1-methyl-1H-pyrazole, which could be benzylated at the C4 position. This leads to the challenge of regioselective C4 functionalization of a pre-formed pyrazole ring.
Disconnection 2: Pyrazole Ring Formation
Alternatively, the pyrazole ring itself can be disconnected. This common strategy in heterocycle synthesis points towards a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative as key precursors. In this scenario, the 4-fluorobenzyl moiety could be incorporated into either the dicarbonyl component or the hydrazine component.
Pathway A: Disconnection of the pyrazole ring to reveal a benzyl-substituted 1,3-dicarbonyl compound and methylhydrazine.
Pathway B: Disconnection to a 1,3-dicarbonyl compound and a (4-fluorobenzyl)methylhydrazine. However, the synthesis of such a substituted hydrazine might be complex.
Disconnection 3: N1-Methylation
A third approach involves the methylation of a 4-(4-fluorobenzyl)-1H-pyrazole precursor. This strategy relies on the successful synthesis of the C4-benzylated pyrazole, followed by a regioselective methylation at the N-1 position, which can be challenging due to the potential for N-2 methylation.
These retrosynthetic pathways highlight the main synthetic challenges: regioselective C4-functionalization, the synthesis of appropriately substituted precursors for cyclization, and regioselective N-methylation.
Direct Cyclization Approaches for Pyrazole Ring Formation
The formation of the pyrazole ring through cyclization is a cornerstone of pyrazole synthesis. This can be achieved through various methods, with the Knorr pyrazole synthesis being a classic and widely used approach. researchgate.netacs.org
Exploration of Precursor Reactivity and Reaction Conditions
The Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.netacs.org For the synthesis of this compound, this would typically involve the reaction of a β-dicarbonyl compound bearing a 4-fluorobenzyl group with methylhydrazine.
The reactivity of the precursors is crucial. The 1,3-dicarbonyl compound must be sufficiently electrophilic to react with the hydrazine. The reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid, and can be catalyzed by acids. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions. For instance, the reaction of a non-symmetrical 1,3-dicarbonyl can lead to two regioisomeric pyrazoles.
Recent advancements in one-pot, multi-component reactions have provided efficient pathways to highly substituted pyrazoles, often under milder conditions. nih.govnih.gov These methods can involve the in-situ generation of one of the reactive partners.
Catalytic Systems in Pyrazole Synthesis
A variety of catalytic systems have been developed to improve the efficiency and selectivity of pyrazole synthesis. These include both metal-based and organocatalysts. For example, Lewis acids can be used to activate the dicarbonyl compound towards nucleophilic attack by the hydrazine.
Ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with hydrazines provide a route to 1,4-disubstituted pyrazoles. chemmethod.com Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of substituted pyrazoles, although more commonly for post-cyclization functionalization. nih.govresearchgate.netacs.org The choice of catalyst can significantly impact the reaction rate, yield, and in some cases, the regioselectivity of the pyrazole formation.
| Catalyst System | Precursors | Product Type | Reference |
| Acid catalysis | 1,3-Dicarbonyl, Hydrazine | Pyrazole | researchgate.net |
| Ruthenium | 1,3-Diol, Hydrazine | 1,4-Disubstituted Pyrazole | chemmethod.com |
| Squaric acid | 2-Hydroxybenzyl alcohol, 5-Aminopyrazole | C4-Benzylated 5-Aminopyrazole | researchgate.net |
| Copper acetate | 3-Indoleacetic acid, 5-Aminopyrazole | C4-Benzylated 5-Aminopyrazole | acs.org |
Functionalization and Derivatization Strategies at Key Positions of this compound
Post-synthetic modification of a pre-formed pyrazole ring is a versatile strategy for introducing desired substituents. This approach is particularly useful for accessing a range of analogs from a common intermediate.
Introduction of the 4-Fluorobenzyl Moiety
Introducing the 4-fluorobenzyl group at the C4 position of a 1-methyl-1H-pyrazole core can be achieved through several methods.
One established method is the Vilsmeier-Haack reaction , which introduces a formyl group at the C4 position of the pyrazole ring. chemmethod.comigmpublication.orgorganic-chemistry.orgarkat-usa.org The resulting 1-methyl-1H-pyrazole-4-carbaldehyde can then be converted to the benzyl group through a two-step process: a Wittig reaction with 4-fluorobenzyltriphenylphosphonium bromide to form the corresponding alkene, followed by catalytic hydrogenation to reduce the double bond. Alternatively, the aldehyde can be reduced to the alcohol, which is then converted to a halide and subsequently used in a coupling reaction, or directly reduced to the methyl group via a Wolff-Kishner or Clemmensen reduction, although the latter is less common for this specific transformation.
More direct methods involve palladium-catalyzed C-H benzylation . This approach allows for the direct coupling of a pyrazole with a benzyl halide or a related electrophile. nih.govresearchgate.netacs.org The presence of an electron-withdrawing group at the C4 position of the pyrazole can facilitate this reaction by making the C5-H more acidic. nih.govacs.org However, achieving selectivity for the C4 position in an unsubstituted pyrazole can be challenging.
Copper-mediated C4-benzylation of 5-aminopyrazoles has also been reported, offering another potential route, although this would require subsequent modification of the amino group. acs.org
| Reaction | Reagents | Intermediate/Product | Reference |
| Vilsmeier-Haack | POCl₃, DMF | 1-Methyl-1H-pyrazole-4-carbaldehyde | chemmethod.comigmpublication.orgorganic-chemistry.orgarkat-usa.org |
| Wittig Reaction | 4-Fluorobenzyltriphenylphosphonium bromide | 4-(4-Fluorostyryl)-1-methyl-1H-pyrazole | |
| Catalytic Hydrogenation | H₂, Pd/C | This compound | |
| Pd-catalyzed C-H Benzylation | 4-Fluorobenzyl bromide, Pd catalyst | This compound | nih.govresearchgate.netacs.org |
| Copper-mediated Benzylation | 3-Indoleacetic acid, Cu(OAc)₂ | C4-Benzylated 5-aminopyrazole | acs.org |
Methylation at the N-1 Position
The final step in one of the proposed synthetic routes is the methylation of a 4-(4-fluorobenzyl)-1H-pyrazole intermediate. The regioselective N-alkylation of pyrazoles is a well-known challenge, as reaction with a methylating agent can often lead to a mixture of N-1 and N-2 methylated isomers.
Various strategies have been developed to control the regioselectivity of pyrazole N-methylation. The use of sterically bulky methylating agents can favor methylation at the less hindered nitrogen atom. Recent studies have shown that α-halomethylsilanes can act as masked methylating reagents, providing high selectivity for N-1 methylation. nih.gov The reaction proceeds via N-alkylation with the bulky silylmethyl group, followed by protodesilylation to yield the N-methyl pyrazole. This method has demonstrated excellent regioselectivity (92:8 to >99:1 N1/N2) for a range of pyrazole substrates. nih.gov
The choice of base and solvent can also play a significant role in directing the methylation. In some cases, the thermodynamic product may be favored, which can be influenced by the reaction conditions.
| Methylating Agent | Base/Conditions | Selectivity | Reference |
| (Chloromethyl)triisopropoxysilane | KHMDS, THF-DMSO, 60 °C; then TBAF, 60 °C | >99:1 N1-selective | nih.gov |
| α-Halomethylsilanes | Base, then fluoride (B91410) source | 92:8 to >99:1 N1/N2 | nih.gov |
| Dimethyl sulfate | Basic medium | Varies, often mixture of isomers | |
| Diazomethane | - | Varies, can be unselective |
Regioselective Substitutions on the Pyrazole Nucleus
The regioselectivity of substitution on the pyrazole ring is a critical aspect in the synthesis of specifically substituted pyrazoles like this compound. The pyrazole nucleus contains two nitrogen atoms, a pyridine-like (sp2 hybridized) and a pyrrole-like (sp3 hybridized) nitrogen, which exhibit different nucleophilic characteristics. The outcome of substitution reactions is heavily influenced by factors such as the nature of the reactants, reaction conditions, and the steric and electronic effects of existing substituents.
Achieving regiocontrol in the N-alkylation of pyrazoles is a well-documented challenge. Generally, the less sterically hindered nitrogen atom is favored for substitution. For instance, in the methylation of pyrazoles, using sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve selectivity for the N1 position. acs.org This method proceeds via N-alkylation followed by a protodesilylation step, achieving regioisomeric ratios of up to >99:1. acs.org
The regioselectivity can also be controlled during the initial cyclocondensation reaction that forms the pyrazole ring. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomers. The nature of the hydrazine is a key determinant; for example, using arylhydrazine hydrochlorides has been found to selectively yield 1,3-regioisomers, whereas the corresponding free hydrazine can lead exclusively to the 1,5-regioisomer. acs.org Computational studies have indicated that the electron density on the ring nitrogens can be modulated by substituents, influencing the site of electrophilic attack. nih.gov While it was traditionally thought that the more basic pyridine-like nitrogen is the primary site of nucleophilic substitution, theoretical calculations have shown that the major negative charge can be concentrated on the pyrrole-like nitrogen under certain conditions, making it the more nucleophilic center. nih.gov
Furthermore, site-selective cross-coupling reactions on pre-functionalized pyrazole scaffolds offer another powerful strategy for regioselective substitution. For example, 3,5-dihalopyrazoles can serve as versatile platforms for sequential, site-selective Pd-catalyzed cross-coupling reactions with different boronic acids, allowing for the controlled introduction of various substituents at specific positions on the pyrazole nucleus. mdpi.com
Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, solvent, catalyst, and reaction time. While specific optimization data for this exact compound is not extensively detailed in the provided literature, general principles for pyrazole synthesis can be applied.
The choice of catalyst is often a focal point for optimization. In various pyrazole syntheses, a range of catalysts has been explored to improve reaction efficiency. For instance, in the synthesis of polysubstituted pyrazoles, catalysts such as Cu(OTf)₂, Sc(OTf)₃, and various iron and nickel salts have been tested, with Sc(OTf)₃ showing excellent performance in certain reactions. nih.gov Similarly, copper salts like CuCl have been shown to be effective in specific oxidative coupling reactions leading to pyrazoles. nih.gov
The selection of the solvent system and base (if required) also plays a significant role. The reaction of perfluoroacetyl diazoester with ketones to form pyrazole derivatives showed that while a variety of bases were tested, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with the Sc(OTf)₃ catalyst gave the highest yield, whereas other bases like Et₃N and K₂CO₃ were ineffective. nih.gov
A systematic approach to optimization, often employing Design of Experiments (DoE), allows for the simultaneous evaluation of multiple parameters to identify the optimal conditions for yield enhancement.
Table 1: General Parameters for Optimization in Pyrazole Synthesis
| Parameter | Variable | Potential Effect on Yield | Example Reference |
| Catalyst | Type (e.g., Cu, Sc, Ag salts) and Loading (mol%) | Can significantly increase reaction rate and selectivity. | nih.gov |
| Temperature | Reaction Temperature (°C) | Affects reaction rate; an optimal temperature exists to maximize yield and minimize byproducts. | mdpi.comnih.gov |
| Solvent | Polarity and aprotic/protic nature | Influences solubility of reactants and can affect the reaction pathway. | nih.gov |
| Base | Type and Stoichiometry | Can be crucial for deprotonation steps and catalyst turnover. | nih.gov |
| Reaction Time | Duration (minutes to hours) | Needs to be sufficient for completion without leading to product degradation. | mdpi.com |
Exploration of Novel Synthetic Pathways for this compound Analogues
The development of novel synthetic methodologies for pyrazole analogues is driven by the need for greater efficiency, molecular diversity, and sustainability. Modern approaches such as microwave-assisted synthesis and green chemistry principles are at the forefront of this exploration.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazole derivatives. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.gov
The benefits of microwave-assisted synthesis include:
Rapid Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes. researchgate.netnih.gov
Higher Yields: The rapid and uniform heating can minimize the formation of side products. nih.gov
Improved Purity: Cleaner reaction profiles often simplify purification. researchgate.net
Energy Efficiency: Focused heating is more energy-efficient than heating a large oil bath. nih.govresearchgate.net
This methodology is particularly well-suited for the high-throughput synthesis of compound libraries for drug discovery, making it a valuable strategy for producing analogues of this compound. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Synthesis | Reaction Time | Yield | Reference |
| Conventional Heating | ~48 hours | Moderate | nih.gov |
| Microwave-Assisted | Few minutes | Significantly Improved | nih.gov |
| Conventional Heating | Several hours | Good | researchgate.net |
| Microwave-Assisted | 1-5 minutes | 53-85% | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. nih.govbenthamdirect.com These approaches focus on the use of environmentally benign solvents, renewable resources, solvent-free reaction conditions, and recyclable catalysts. researchgate.nettandfonline.com
Key green chemistry strategies applicable to the synthesis of pyrazole analogues include:
Use of Green Solvents: Water is an ideal green solvent, and numerous methods for pyrazole synthesis in aqueous media have been developed. thieme-connect.com These reactions often utilize surfactants like cetyltrimethylammonium bromide (CTAB) or heterogeneous catalysts to facilitate the reaction in water. thieme-connect.com
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product isolation. One method involves reacting 1,2-dibenzoylhydrazines with isocyanides and dialkyl acetylenedicarboxylates in the presence of tetrabutylammonium (B224687) bromide (TBAB) as an ionic salt medium under solvent-free conditions, producing pyrazoles in good yields (75-86%). tandfonline.com
Use of Recyclable Catalysts: Heterogeneous catalysts, such as silica-supported sulfuric acid or clay-based catalysts like montmorillonite (B579905) K10, can be easily recovered and reused, reducing waste and cost. thieme-connect.com
Alternative Energy Sources: Besides microwave irradiation, ultrasonic assistance is another green technique used to promote pyrazole synthesis. benthamdirect.com
These green methodologies offer sustainable and efficient pathways for the synthesis of this compound and its analogues, aligning with the growing demand for environmentally responsible chemical manufacturing. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Studies of 4 4 Fluorobenzyl 1 Methyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Detailed ¹H NMR, ¹³C NMR, and ¹⁹F NMR Analysis
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the methyl group, the benzylic methylene (B1212753) group, and the 4-fluorophenyl ring. The pyrazole protons would appear as singlets, with their chemical shifts influenced by the electronic effects of the substituents. The N-methyl group would present as a sharp singlet, likely in the range of 3.7-4.0 ppm. The benzylic protons would also be a singlet, typically resonating between 5.0 and 5.5 ppm. The 4-fluorophenyl group would exhibit a characteristic AA'BB' system, appearing as two doublet-like multiplets due to both proton-proton and proton-fluorine coupling.
¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The pyrazole ring carbons would have distinct chemical shifts, with the C4 carbon being significantly influenced by the benzyl (B1604629) substituent. The N-methyl carbon signal would be expected in the aliphatic region. The benzylic CH₂ carbon would appear around 50-60 ppm. The carbons of the 4-fluorophenyl ring would show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).
¹⁹F NMR: The fluorine NMR spectrum would be the simplest, showing a single resonance for the fluorine atom on the phenyl ring. Its chemical shift would be indicative of the electronic environment of the fluorophenyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is predictive and based on the analysis of similar structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.8 | 35-40 |
| C4-CH₂ | 5.3 | 50-55 |
| Pyrazole H3/H5 | 7.4-7.6 | 125-140 |
| Pyrazole C3/C5 | - | 125-140 |
| Pyrazole C4 | - | 115-125 |
| Phenyl H2'/H6' | 7.2 (d) | 130 (d, J=8 Hz) |
| Phenyl H3'/H5' | 7.0 (t) | 115 (d, J=21 Hz) |
| Phenyl C1' | - | 133 (d, J=3 Hz) |
| Phenyl C4' | - | 162 (d, J=245 Hz) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments would be crucial for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would primarily show correlations between the coupled protons on the 4-fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and their attached carbons, for instance, linking the N-methyl protons to the N-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the benzylic protons and the C4 of the pyrazole ring, as well as with carbons of the phenyl ring. Correlations from the N-methyl protons to the C5 and C1 of the pyrazole ring would confirm the N1-substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between protons that are close to each other, providing insights into the molecule's conformation. For example, NOE signals between the benzylic protons and the H5 proton of the pyrazole ring would be expected.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule, matching the expected molecular formula of C₁₁H₁₁FN₂. Electron ionization (EI) or electrospray ionization (ESI) would be employed to generate the mass spectrum. The fragmentation pattern would be expected to show a prominent molecular ion peak [M]⁺. Characteristic fragment ions would likely arise from the cleavage of the benzyl group, leading to a [M-C₇H₆F]⁺ ion corresponding to the methylpyrazole moiety, and a tropylium-like ion [C₇H₆F]⁺ from the fluorobenzyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include:
C-H stretching: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic and pyrazole ring stretching vibrations would be found in the 1450-1600 cm⁻¹ region.
C-F stretching: A strong absorption band for the C-F bond is expected in the range of 1250-1000 cm⁻¹.
C-N stretching: Vibrations associated with the C-N bonds of the pyrazole ring would also be present.
X-ray Crystallographic Analysis for Solid-State Molecular Geometry and Packing Interactions
Single-crystal X-ray diffraction would provide the definitive solid-state structure of this compound. This analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. Based on studies of similar pyrazole derivatives, it is likely that the pyrazole and phenyl rings would not be coplanar.
Chiroptical Spectroscopy (if applicable for chiral analogues) for Stereochemical Elucidation
The target compound, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if chiral analogues were to be synthesized, for instance by introducing a chiral center in a substituent, techniques such as circular dichroism (CD) spectroscopy would be employed to determine their absolute stereochemistry.
Computational Chemistry and Theoretical Investigations of 4 4 Fluorobenzyl 1 Methyl 1h Pyrazole
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT methods are frequently employed to elucidate their geometric and electronic properties. researchgate.netnih.govresearchgate.netnih.govtandfonline.comnih.gov
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Due to the rotational freedom around the single bonds of the benzyl (B1604629) group, the molecule can exist in various conformations. A conformational analysis would reveal the most stable conformer, which is crucial for understanding its interactions. The optimized geometry would likely show the pyrazole and fluorophenyl rings are not coplanar, with a specific torsion angle defining the orientation of the benzyl group relative to the pyrazole ring.
Table 1: Representative Calculated Geometric Parameters for a Pyrazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N-N | 1.376 | |
| C-N (pyrazole) | 1.350 - 1.380 | |
| C-C (pyrazole) | 1.390 - 1.420 | |
| N-C-N (pyrazole) | 110.0 - 112.0 | |
| C-N-N (pyrazole) | 105.0 - 108.0 |
Note: The data in this table is representative of typical pyrazole derivatives and is intended for illustrative purposes.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and adjacent substituents, while the LUMO can be localized on different parts of the molecule depending on the nature of the substituents. researchgate.net In the case of this compound, the fluorophenyl group, being electron-withdrawing, would likely influence the energy and distribution of the LUMO.
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Pyrazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The data in this table is representative of typical pyrazole derivatives and is intended for illustrative purposes.
Analysis of Global Reactivity Parameters (e.g., Electrophilicity, Nucleophilicity)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These parameters, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide insights into the molecule's propensity to accept or donate electrons. nih.gov
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
For pyrazole derivatives, these parameters help in understanding their reaction mechanisms and potential as electrophiles or nucleophiles. nih.govnih.gov The presence of the electron-withdrawing fluorine atom in this compound would be expected to increase its electrophilicity.
Table 3: Representative Global Reactivity Parameters for a Pyrazole Derivative
| Parameter | Value (eV) |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.80 |
Note: The data in this table is representative of typical pyrazole derivatives and is intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Assessment
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. researchgate.netnih.gov
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the fluorine atom of the fluorophenyl group are expected to be regions of high electron density (negative potential), making them potential sites for hydrogen bonding and other intermolecular interactions. The hydrogen atoms, particularly those on the methyl group and the aromatic rings, would exhibit positive potential.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While DFT provides insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide information about the flexibility and time-averaged properties of the molecule in a given environment (e.g., in a solvent or interacting with a protein).
For a flexible molecule like this compound, MD simulations would be particularly useful for understanding the range of conformations it can adopt in solution. This is crucial for accurately predicting its binding mode to a biological target, as the molecule may not bind in its lowest energy conformation. Studies on other pyrazole derivatives have utilized MD simulations to assess the stability of ligand-protein complexes. researchgate.net
Molecular Docking and Binding Affinity Predictions with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target macromolecule, such as a protein or a nucleic acid. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, docking studies could be performed against various biological targets to predict its binding mode and estimate its binding affinity. The results of a docking simulation would provide a binding score, which is an estimate of the binding free energy, and a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking interactions. nih.govnih.gov
In studies of similar compounds containing a 4-fluorobenzyl moiety, this group has been shown to engage in important interactions within the binding site of enzymes. For example, in a study on tyrosinase inhibitors, the 4-fluorobenzyl group was found to project towards the catalytic copper ions and form π-stacking interactions with histidine residues. nih.gov This highlights the significant role that this substituent can play in molecular recognition.
Computational Modeling of Protein-Ligand Interactions
Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, is an indispensable tool for predicting how a small molecule like this compound might interact with protein targets. nih.gov These methods simulate the binding of a ligand to a protein's active site, providing insights into the stability and nature of the protein-ligand complex.
Molecular docking studies on various pyrazole derivatives have demonstrated their potential as inhibitors for a range of protein kinases, which are crucial targets in cancer therapy. nih.govmdpi.com For instance, the pyrazole ring itself is often a key pharmacophore, capable of forming significant interactions within the ATP-binding pocket of kinases. nih.gov The N-methyl group on the pyrazole ring, as seen in our subject compound, has been shown in studies of similar molecules to be well-tolerated and can occupy small hydrophobic pockets within an enzyme's active site. mdpi.com
The 4-fluorobenzyl substituent is a critical feature. The benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov The fluorine atom, with its high electronegativity, can participate in hydrogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. nih.gov
MD simulations further refine the understanding obtained from docking by modeling the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. These simulations can confirm the stability of binding modes predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. tandfonline.com For pyrazole-based inhibitors, MD simulations have been used to validate the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation, lending confidence to the predicted binding mode. nih.gov
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Pyrazole Ring | Hydrogen Bonding, Hydrophobic Interactions | Aspartate, Leucine, Valine mdpi.comnih.gov |
| N-methyl Group | Hydrophobic Interactions | Alanine, Leucine mdpi.com |
| 4-Fluorobenzyl Group | π-π Stacking, Hydrophobic Interactions, Halogen Bonding | Phenylalanine, Tyrosine, Tryptophan nih.gov |
| Fluorine Atom | Hydrogen Bonding, Electrostatic Interactions | Serine, Threonine, Asparagine |
Elucidation of Binding Modes and Key Interaction Residues
Based on computational studies of analogous structures, the binding mode of this compound within a kinase active site can be hypothesized. The pyrazole core often acts as a hinge-binder, forming hydrogen bonds with backbone atoms in the hinge region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. nih.govnih.gov
The N-methylpyrazole moiety is crucial for establishing specific interactions. In studies on rearranged during transfection (RET) kinase inhibitors, the amino group on a fused pyrazole ring formed hydrogen bonds with the hinge residue Ala807, and the binding energy for a highly active compound was found to be -7.14 kcal/mol. nih.gov While our subject compound lacks an amino group, the nitrogen atoms of the pyrazole ring can still act as hydrogen bond acceptors. nih.gov
The 4-fluorobenzyl group extends into a hydrophobic pocket, often referred to as the "back pocket." The phenyl ring can form favorable π-π stacking interactions with aromatic residues. For example, in studies of pyrazole-based inhibitors of carbonic anhydrase, a phenyl ring was observed to form a π-π interaction with a histidine residue (HIS94). tandfonline.com The fluorine substituent can further modulate these interactions, potentially forming specific contacts with polar residues at the entrance of the active site. tandfonline.com
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue | Reference Interaction [Citation] |
|---|---|---|---|
| Hydrogen Bond | Pyrazole Nitrogen | Alanine (Hinge Region) | Similar to Ala807 in RET kinase nih.gov |
| π-π Stacking | Fluorobenzyl Ring | Histidine | Similar to HIS94 in Carbonic Anhydrase tandfonline.com |
| Hydrophobic Interaction | N-methyl Group | Leucine | Observed in CDK1 inhibitors mdpi.com |
| Hydrophobic Interaction | Fluorobenzyl Group | Phenylalanine | Common in kinase back pockets nih.gov |
Prediction of Electronic and Optical Properties for Potential Advanced Material Applications
Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the electronic and optical properties of organic molecules. nih.govnih.gov These predictions can guide the synthesis of new materials with tailored characteristics for applications in electronics and photonics.
The electronic properties of pyrazole derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are influenced by the nature and position of substituents. nih.gov The HOMO-LUMO energy gap is a key parameter that determines the molecule's electronic transport properties and its potential as a semiconductor. A smaller energy gap generally corresponds to higher reactivity and better conductivity. nih.gov For this compound, the electron-donating methyl group and the electron-withdrawing fluorobenzyl group will have competing effects on the electronic structure of the pyrazole ring, which can be precisely quantified through DFT calculations.
Nonlinear Optical (NLO) Property Characterization
Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, telecommunications, and optical computing. mdpi.com Organic molecules with large NLO responses typically possess a π-conjugated system with electron-donating and electron-accepting groups, leading to a large change in dipole moment upon excitation.
Computational studies have shown that pyrazole derivatives can exhibit significant NLO properties. nih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT methods. For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the calculated first hyperpolarizability values were found to be significantly greater than that of urea, a standard NLO material. nih.gov This suggests that the pyrazole scaffold can be an effective component in NLO chromophores.
In the case of this compound, the pyrazole ring acts as part of the π-system. The N-methyl group is a weak electron donor, while the 4-fluorobenzyl group is generally considered electron-withdrawing. This donor-acceptor-like arrangement, although not as strong as in classic NLO dyes, could still give rise to a notable NLO response. Theoretical calculations would be necessary to quantify the first hyperpolarizability and assess its potential for NLO applications.
| Compound Type | Computational Method | Key Finding | Reference [Citation] |
|---|---|---|---|
| Phenylpyrroles | B3LYP/6-31++G(d,p) | Calculation of frontier orbital energies and first hyperpolarizability. | researchgate.net |
| (4-fluorophenyl)[...]-pyrazol-1-yl]methanone derivatives | B3LYP/6-31G(d,p) | Hyperpolarizability (β0) values ranged from 5.21 × 10−30 to 7.26 × 10−30 esu, greater than urea. | nih.gov |
| Octaphyrin Derivatives | CAM-B3LYP/6-311++G (2d, 2p) | Demonstrated that substitution with electron-donating groups enhances the nonlinear response. | frontiersin.org |
Molecular and Cellular Biological Activity Investigations in Vitro and in Silico of 4 4 Fluorobenzyl 1 Methyl 1h Pyrazole
Investigation of Antineoplastic Modalities
Cell-Based Assays for Cellular Proliferation Modulation
Currently, there is no specific information available in the reviewed literature regarding the evaluation of 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole in cell-based assays to determine its effects on cellular proliferation.
Mechanistic Studies on Apoptotic Pathway Induction (In Vitro)
No in vitro studies detailing the mechanisms of apoptotic pathway induction by this compound have been identified in the available scientific literature.
Target Identification and Enzyme Inhibition Profiling (e.g., Kinases)
There is no published data on the specific molecular targets of this compound or its profile as an inhibitor of enzymes such as kinases.
Assessment of Antimicrobial Modalities
Antibacterial Activity Spectrum and Minimum Inhibitory Concentration (MIC) Determination
Specific data on the antibacterial activity spectrum and the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are not available in the current body of scientific literature.
Antifungal Activity Spectrum and Efficacy
There is no available information from the reviewed sources concerning the antifungal activity spectrum and efficacy of this compound.
Anti-tubercular Activity Investigations (In Vitro)
A review of the scientific literature did not yield specific studies investigating the in vitro anti-tubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains. While various pyrazole (B372694) derivatives have been explored for their anti-tubercular potential, data focusing solely on this specific compound is not available in the reviewed sources. nih.govnih.govjapsonline.comresearchgate.netnih.govmdpi.commdpi.com
Table 1: In Vitro Anti-tubercular Activity of this compound
| Test Organism | Assay Method | Results (e.g., MIC) |
|---|
Investigation of Inflammatory Pathway Modulation
There is no specific information available in the reviewed scientific literature regarding the inhibitory activity of this compound against cyclooxygenase-2 (COX-2) or tyrosinase enzymes. Studies have been conducted on other structurally related compounds, such as 4-(4-fluorobenzyl)piperazine and 4-(4-fluorobenzyl)piperidine derivatives for tyrosinase inhibition and other pyrazole-containing molecules for COX-2 inhibition. nih.govbohrium.comnih.govresearchgate.netmdpi.comnih.govnih.govmedchemexpress.com However, these findings are not directly applicable to this compound.
Table 2: Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | Results (e.g., IC₅₀) |
|---|---|---|
| COX-2 | Data not available | Data not available |
No specific in vitro studies were found in the reviewed literature that investigate the modulatory effects of this compound on the production of cytokines by immune cells. Therefore, its potential to influence inflammatory pathways through cytokine modulation remains uncharacterized. nih.govnih.gov
Table 3: In Vitro Cytokine Production Modulation by this compound
| Cell Type | Stimulant | Cytokine Measured | Result |
|---|
Neurobiological Activity Profiling
A review of the available literature did not provide any data from receptor binding assays for the specific compound this compound. While other pyrazole-containing compounds have been assessed for their affinity to various central nervous system (CNS) receptors, no such information is available for the compound . elsevierpure.com
Table 4: CNS Receptor Binding Profile of this compound
| Receptor Target | Assay Type | Binding Affinity (e.g., Kᵢ, IC₅₀) |
|---|
There are no specific in vitro studies in the reviewed scientific literature that evaluate the neuroprotective activity of this compound. Research has been conducted on the neuroprotective effects of other pyrazole derivatives, but these findings cannot be extrapolated to the specific compound of interest. nih.govresearchgate.netnih.gov
Table 5: In Vitro Neuroprotective Activity of this compound
| Neuronal Cell Model | Insult/Toxin | Assay | Results |
|---|
Antioxidant Activity Assessment (In Vitro)
While direct experimental data on the in vitro antioxidant activity of the specific compound this compound is not available in the reviewed scientific literature, the potential for such activity can be inferred from studies on the broader class of pyrazole derivatives. The pyrazole scaffold is a prominent feature in many compounds recognized for their antioxidant properties. nih.govmdpi.comnih.gov The antioxidant capacity of these derivatives is often linked to their molecular structure, including the nature and position of various substituents. nih.govnih.gov
The antioxidant activity of many pyrazole compounds is attributed to the presence of an NH proton within the pyrazole ring, which can act as a hydrogen donor to scavenge free radicals. nih.gov However, in the case of this compound, the nitrogen at the 1-position is methylated, meaning it lacks this specific proton. N-substitution does not inherently negate antioxidant potential, as evidenced by various studies on N-substituted pyrazoles that still exhibit radical scavenging capabilities. researchgate.net The mechanism for such N-methylated pyrazoles would likely involve other pathways, such as electron donation.
Research into the structure-activity relationships of pyrazole derivatives has provided some insights that may be relevant. For instance, the introduction of certain substituents can modulate the antioxidant activity. nih.govnih.gov The presence of a benzyl (B1604629) group, as in the target compound, has been explored in other pyrazole structures, with some N-benzyl pyrazoles demonstrating antioxidant effects. researchgate.net Specifically, certain 1,1-dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas have shown a moderate ability to protect against oxidative stress induced by hydrogen peroxide in neuroblastoma cells. researchgate.net
Furthermore, the electronic effects of substituents on the aromatic rings attached to the pyrazole core can influence antioxidant activity. The 4-fluorobenzyl group in the target molecule introduces a fluorine atom, an electronegative element that can alter the electron distribution of the entire molecule. nih.gov Studies on other classes of compounds have shown that fluorine substitution can, in some cases, enhance antioxidant ability. nih.gov
Various in vitro assays are commonly employed to evaluate the antioxidant potential of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the nitric oxide (NO) scavenging assay, and the ferric reducing antioxidant power (FRAP) assay, among others. nih.govijpsr.com These tests measure the ability of a compound to neutralize different types of free radicals or to reduce oxidized species.
Given the absence of direct studies, any assessment of the antioxidant activity of this compound remains speculative. However, based on the general characteristics of the pyrazole class of compounds, it is plausible that it may possess some degree of antioxidant activity. To confirm and quantify this, specific in vitro testing of the compound would be necessary.
To illustrate the type of data generated in such studies, the following table presents hypothetical results from common antioxidant assays, as no specific data for this compound is available.
| Assay | Test Compound Concentration | % Inhibition / Activity | Standard (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging | 100 µg/mL | Data not available | Data not available |
| Nitric Oxide Scavenging | 100 µg/mL | Data not available | Data not available |
| Ferric Reducing Antioxidant Power (FRAP) | 100 µg/mL | Data not available | Data not available |
Structure Activity Relationship Sar Elucidation of 4 4 Fluorobenzyl 1 Methyl 1h Pyrazole Analogues
Systematic Variation of Substituents on the Pyrazole (B372694) Ring and Fluorobenzyl Moiety
The core structure of 4-(4-fluorobenzyl)-1-methyl-1H-pyrazole offers several positions for modification. The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. nih.gov Its unique electronic and hydrogen-bonding capabilities are central to its pharmacological utility. nih.govnih.gov Modifications typically focus on the substituents at the N1, C3, and C5 positions of the pyrazole ring and the substituents on the benzyl (B1604629) ring. researchgate.net
Impact of Fluorine Position and Other Halogen Substitutions
The presence and position of halogen atoms on the benzyl ring can significantly influence a molecule's biological activity by altering its electronic properties, lipophilicity, and metabolic stability. mdpi.com
The position of the fluorine atom on the phenyl ring is a critical determinant of activity. In a study on 4-arylazo-3,5-diamino-1H-pyrazole derivatives, moving a fluorine substituent around the phenyl ring led to significant changes in biological effect. nih.gov The ortho-fluoro substituted analogue demonstrated the highest activity, showing a greater reduction in the c-di-GMP level (a measure of its anti-biofilm activity) compared to the meta- (the original hit compound) and para-fluoro analogues. nih.gov This suggests that for the this compound scaffold, shifting the fluorine to the ortho or meta position could potentially enhance its biological efficacy, likely by influencing the molecule's conformation or its electronic interactions with the target site.
Replacing fluorine with other halogens like chlorine, bromine, or iodine also modulates activity. Generally, the introduction of different halogens can alter the compound's properties as shown in the table below.
Table 1: Physicochemical Properties of Halogens
| Halogen | Electronegativity | Van der Waals Radius (Å) | Lipophilicity (π value) |
|---|---|---|---|
| Fluorine (F) | 3.98 | 1.47 | +0.14 |
| Chlorine (Cl) | 3.16 | 1.75 | +0.71 |
| Bromine (Br) | 2.96 | 1.85 | +0.86 |
This table presents generalized data to illustrate the differing properties of halogens relevant to SAR.
In many classes of pyrazole derivatives, chloro and bromo substituents have been shown to enhance biological potency, a phenomenon often attributed to their increased lipophilicity which can improve membrane permeability. mdpi.com For instance, in a series of pyrazole-based inhibitors, substituting a phenyl ring with chlorine or bromine enhanced antioxidant activity. mdpi.com Similarly, studies on FabH inhibitors showed that a 4-chlorophenyl group on a pyrazole scaffold resulted in a potent inhibitor. Therefore, it is projected that substituting the fluorine in this compound with chlorine or bromine could lead to analogues with different, and potentially improved, activity profiles.
Influence of Methyl and Other Alkyl Group Modifications
Modification of the alkyl groups on the pyrazole ring, particularly at the N1 position, is a common strategy to probe the steric and electronic requirements of the binding pocket. The N1-methyl group of the parent compound is a key feature.
Alkylation of unsymmetrically substituted pyrazoles can result in a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions and the nature of other substituents. nih.gov In the context of SAR, replacing the N1-methyl group with larger alkyl chains (e.g., ethyl, propyl, benzyl) can have varied effects. In a study of 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with groups ranging from methyl to benzyl resulted in a complete loss of activity, suggesting that an unsubstituted N1-H might be crucial for hydrogen bonding in that specific series. nih.gov However, for other targets, N-alkylation is favorable. For instance, in a series of pyrazole-based MCH-R1 antagonists, increasing the N1-alkyl chain length from methyl to n-propyl led to a significant increase in binding affinity.
The impact of these modifications is highly dependent on the specific biological target. If the target has a small, constrained binding pocket near the N1-position, larger alkyl groups may cause steric hindrance and reduce activity. Conversely, if there is a larger hydrophobic pocket, bulkier substituents could lead to enhanced binding and potency.
Table 2: Effect of N1-Alkylation on Biological Activity in a Hypothetical Series
| N1-Substituent | Size | Lipophilicity | Predicted Activity Change | Rationale |
|---|---|---|---|---|
| -H | Small | Low | Varies | May act as H-bond donor |
| -CH₃ (Methyl) | Small | Moderate | Baseline | Parent compound |
| -CH₂CH₃ (Ethyl) | Medium | High | Increase/Decrease | Depends on pocket size |
| -CH₂CH₂CH₃ (Propyl) | Medium | Higher | Increase/Decrease | Probes for larger hydrophobic pocket |
This is a representative table illustrating potential outcomes based on general medicinal chemistry principles.
Conformational Flexibility and its Role in Biological Recognition
The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the benzyl group to the pyrazole ring. nih.gov This flexibility allows the molecule to adopt different spatial arrangements, or conformations, and the biologically active conformation is the one that fits optimally into the binding site of its target protein.
Studies on 4-benzyl-1H-pyrazole have shown that different conformers and atropisomers (chiral conformers arising from restricted rotation) can easily interconvert in solution. nih.govnih.gov The orientation of the benzyl ring relative to the pyrazole ring is a key factor. The ability to adopt a specific, low-energy conformation is essential for effective biological recognition. The interaction with a biological target can "select" a specific conformation from the ensemble of conformations present in solution, or induce a conformational change in the molecule to achieve a better fit.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their activity as anticancer agents, enzyme inhibitors, and other therapeutic agents. nih.govacs.org
A typical QSAR study involves calculating a set of molecular descriptors for each analogue in a series. These descriptors quantify various physicochemical properties, such as:
Electronic properties: Dipole moment, partial atomic charges.
Steric properties: Molecular volume, surface area, shape indices.
Hydrophobic properties: LogP (partition coefficient).
Topological properties: Descriptors related to molecular connectivity and branching.
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). acs.org For instance, a 2D-QSAR study on pyrazole derivatives as acetylcholinesterase inhibitors found that molecular volume and the number of multiple bonds were significant descriptors for predicting activity.
In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D steric and electrostatic fields around the molecules are correlated with activity. nih.gov These models generate contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic charges, are favorable or unfavorable for activity. Such models have been used to guide the design of new pyrazole derivatives with enhanced potency by indicating optimal positions for placing specific functional groups. nih.gov A robust QSAR model, once validated, can be used to predict the activity of newly designed, unsynthesized analogues of this compound, thereby prioritizing synthetic efforts.
Pharmacophore Model Development Based on Activity Data
A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These models are developed based on the structures of a set of active compounds. For pyrazole-based inhibitors, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govtandfonline.com
For example, a pharmacophore model developed for a series of pyrazole derivatives acting as antiproliferative agents identified a three-point model consisting of two hydrophobic groups and one hydrogen bond acceptor as crucial for activity. nih.gov Another study on α-glucosidase inhibitors developed a five-feature model (AARRR: Acceptor, Aromatic Ring, Aromatic Ring, Aromatic Ring) to explain the structural requirements for potent inhibition. tandfonline.com
Based on the structure of this compound and its potential analogues, a hypothetical pharmacophore model could include:
A hydrophobic feature corresponding to the fluorobenzyl group.
An aromatic ring feature for the same group, potentially involved in π-π stacking interactions.
A second aromatic ring feature for the pyrazole core.
A hydrogen bond acceptor feature associated with one of the pyrazole nitrogen atoms.
Table 3: Potential Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring (AR1) | Fluorobenzyl Ring | π-π stacking, hydrophobic interaction |
| Hydrophobic (HYD) | Fluorobenzyl Ring | Hydrophobic interaction |
| Aromatic Ring (AR2) | Pyrazole Ring | π-π stacking, hydrophobic interaction |
This table outlines the likely pharmacophoric features based on the compound's structure and general models for similar compounds.
Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual databases of compounds to identify novel scaffolds that possess the required features and are therefore likely to be active. tandfonline.com This approach accelerates the discovery of new lead compounds that may have different core structures but share the same essential binding characteristics as the original active molecules.
Applications of 4 4 Fluorobenzyl 1 Methyl 1h Pyrazole As a Chemical Scaffold and Lead Compound in Research
Role as a Versatile Building Block in Complex Molecule Synthesis
The 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole structure serves as an important heterocyclic building block in the synthesis of more complex molecules. bldpharm.comalfa-chemistry.com The pyrazole (B372694) core is synthetically accessible through various methods, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov Once formed, the scaffold can be functionalized at different positions. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks are favored at C3 and C5. nih.gov
In the case of this compound, the core structure is already elaborated, making it a valuable intermediate. For instance, related functionalized pyrazoles, such as those with carboxylic acid or aldehyde groups, are used as starting materials for creating larger, more complex molecules. chemimpex.combldpharm.comusbio.netchemscene.com The synthesis of novel pyrazole derivatives often involves multi-step reactions where a pre-formed pyrazole building block is modified. For example, a pyrazole with a reactive group like a chloromethyl function can be used to attach the scaffold to other molecular fragments, as seen in the synthesis of certain herbicidal agents. mdpi.com The stability of the pyrazole ring combined with the reactivity of its side chains allows for its incorporation into a wide array of chemical structures. chemimpex.com
Design and Development of Novel Chemical Entities for Targeted Molecular Interactions
Researchers have successfully developed numerous pyrazole-based compounds with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govmdpi.comresearchgate.net For example, structural modifications on the pyrazole nucleus have led to potent inhibitors of key signaling proteins such as androgen receptors (AR) in prostate cancer, vascular endothelial growth factor receptor-2 (VEGFR-2) in angiogenesis, and various kinases. nih.govnih.govnih.gov The design process often involves a fragment-based approach, where different structural motifs are combined to optimize interaction with a target. nih.gov The this compound scaffold provides a validated core upon which further chemical diversity can be built to develop new therapeutic agents. tandfonline.comnih.gov
| Compound Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| 5-Methyl-1H-pyrazole derivatives | Androgen Receptor (AR) | Prostate Cancer | nih.gov |
| Pyrazole-conjugated moieties | VEGFR-2 Kinase | Breast Cancer | nih.gov |
| Indenopyrazole derivatives | Tubulin Polymerization | Cancer | nih.gov |
| Arylazopyrazole derivatives | CDK2 | Cancer | mdpi.com |
| Thiadiazole-pyrazole hybrids | Aurora A, CDK2, VEGFR-2 | Cancer | nih.gov |
Exploration as a Molecular Probe for Biological Pathway Dissection
Molecular probes are essential tools for dissecting complex biological pathways. By selectively inhibiting a specific protein, researchers can study its function within a cellular context. Pyrazole derivatives have been developed as selective inhibitors for various enzymes, making them suitable candidates for use as molecular probes. nih.govmdpi.com
For instance, pyrazole-based molecules have been synthesized as highly selective inhibitors of p38 MAP kinase and Bruton's tyrosine kinase (BTK), both of which are crucial components of signaling pathways involved in inflammation and cancer. mdpi.com Similarly, pyrazole derivatives have been designed to target VEGFR-2, a key receptor tyrosine kinase in the angiogenesis pathway, which is vital for tumor growth. nih.govnih.gov The development of potent and selective inhibitors allows for the elucidation of the specific roles these enzymes play in disease progression. While specific use of this compound as a probe is not extensively documented, its structural class is a proven source of such tools for exploring the function of kinases and other enzymes in cellular signaling. mdpi.comnih.gov
Contribution to the Understanding of Structure-Function Relationships in Bioactive Small Molecules
The study of pyrazole derivatives significantly contributes to understanding the structure-activity relationships (SAR) that govern how small molecules interact with biological targets. nih.gov SAR studies investigate how modifying the chemical structure of a compound affects its biological activity. The pyrazole scaffold is ideal for such studies because it allows for systematic modifications at multiple positions. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for 4-(4-Fluorobenzyl)-1-methyl-1H-pyrazole?
Methodological Answer: The synthesis typically involves multi-step protocols starting with cyclization reactions. For example:
- Cyclocondensation : Ethyl acetoacetate and phenylhydrazine derivatives are cyclized under basic conditions to form pyrazole cores (e.g., ).
- Fluorobenzyl Introduction : The 4-fluorobenzyl group is introduced via nucleophilic substitution or coupling reactions. MTBE extraction at pH 1.8 is critical for isolating the target compound from byproducts like pyrazole ().
- Hybrid Synthesis : Triazole-pyrazole hybrids are synthesized via click chemistry, using copper-catalyzed azide-alkyne cycloaddition ().
Q. How is the purity of this compound assessed?
Methodological Answer:
- Chromatography : HPLC or column chromatography (e.g., silica gel) is used for purification ().
- Spectroscopy :
- Mass Spectrometry : High-resolution MS validates molecular weight ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in pyrazole synthesis?
Methodological Answer: Key parameters include:
- Solvent Selection : MTBE outperforms other solvents (e.g., ethyl acetate) for extracting 4-fluoropyrazole derivatives ().
- pH Control : Extraction at pH 1.8 minimizes co-extraction of impurities ().
- Temperature/Time : Reactions at 50°C for 16 hours improve cycloaddition efficiency ().
Example Optimization Table ():
| Solvent | pH | Purity (%) | Yield (%) |
|---|---|---|---|
| MTBE | 1.8 | 98 | 85 |
| Ethyl Acetate | 1.8 | 72 | 60 |
Q. How can researchers resolve discrepancies in reported biological activity data for pyrazole derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) : Compare substituent effects. For instance:
- Assay Standardization : Re-evaluate MIC values under consistent conditions (e.g., bacterial strain, incubation time) ().
- Crystallography : X-ray diffraction (e.g., ) identifies conformational differences affecting activity.
Q. What strategies enhance the antimicrobial activity of 4-(4-fluorobenzyl)-pyrazole derivatives?
Methodological Answer:
- Substituent Engineering :
- Mechanistic Studies : Use molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) ().
Q. How do computational methods predict the reactivity of this compound?
Methodological Answer:
Q. What scale-up challenges arise in synthesizing this compound, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
